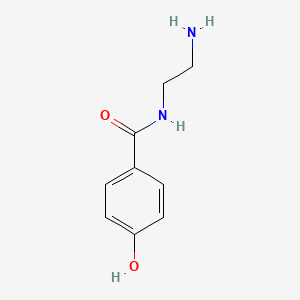

N-(2-aminoethyl)-4-hydroxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, where aminophenol derivatives react with acid chlorides in suitable solvents like tetrahydrofuran (THF). This process is characterized by various spectroscopic methods for confirmation, including NMR and elemental analysis, demonstrating the compound's formation and purity (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is frequently determined by single-crystal X-ray diffraction and supported by DFT calculations. These analyses reveal the impact of intermolecular interactions on molecular geometry, particularly how crystal packing and dimerization influence dihedral angles and aromatic ring conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2-aminoethyl)-4-hydroxybenzamide derivatives can include metal-catalyzed C–H bond functionalization, demonstrating the compound's utility in synthetic chemistry. Its structure, featuring an N,O-bidentate directing group, is pivotal for such reactions, highlighting its chemical reactivity and interaction potential with various substrates (Al Mamari & Al Lawati, 2019).

Physical Properties Analysis

Physical properties, such as molar refraction and polarizability, are crucial for understanding the compound's behavior in different environments. These properties can be determined through density and refractive index measurements, providing insights into the compound's interaction with light and its electronic structure (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2-aminoethyl)-4-hydroxybenzamide and its derivatives can be explored through their reactivity and stability under various conditions. Studies on related compounds reveal their potential to undergo transformations, such as cyclization and decarboxylation, which can significantly influence their functional applications and stability (Nielsen & Bundgaard, 1986).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

N-(2-aminoethyl)-4-hydroxybenzamide derivatives exhibit notable antibacterial and antifungal activities. These compounds, synthesized from isatoic anhydride and different hydroxamic acids, show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, compared to standard drugs (Mahesh et al., 2015).

Electropolymerization and Electrochemical Applications

The electrochemical oxidation of amino-substituted benzamide derivatives, including N-(2-aminoethyl)-4-hydroxybenzamide, has been studied for their potential as powerful antioxidants. These compounds demonstrate significant electroactive behavior, useful in understanding the antioxidant activity of such substances (Jovanović et al., 2020).

Cancer Research and Histone Deacetylase Inhibition

N-(2-aminoethyl)-4-hydroxybenzamide and its derivatives have been explored as potent histone deacetylase inhibitors with antitumor activities. Some specific derivatives have shown promising growth inhibitions against various tumor cells and improved water solubility, making them significant in cancer research (Maeda et al., 2004).

Bactericidal Effectiveness

Studies on substituted N-(2-aminoethyl)-4-hydroxybenzamide compounds have shown their potential as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit rapid, concentration-dependent bactericidal effects, making them relevant in the development of new antibacterial agents (Zadrazilova et al., 2015).

Environmental Applications

Derivatives of N-(2-aminoethyl)-4-hydroxybenzamide have been used in environmental applications, such as in the removal of heavy metals from aqueous solutions. For instance, one study utilized a composite material incorporating these compounds for the efficient removal of Ni(II) from water, demonstrating a high removal efficiency under optimized conditions (Rahman & Nasir, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(2-aminoethyl)-4-hydroxybenzamide, also known as AEMA

Mode of Action

Given its structural similarity to other amines , it may interact with its targets through hydrogen bonding, electrostatic interactions, or covalent bonding. These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

It is known that amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and signal transduction

Pharmacokinetics

Amines are generally well-absorbed and can be distributed throughout the body due to their polarity . The metabolism of amines often involves enzymatic processes, and they are typically excreted in the urine .

Result of Action

Amines can have a wide range of effects on cells, including altering membrane permeability, modulating enzyme activity, and affecting signal transduction pathways .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-1-3-8(12)4-2-7/h1-4,12H,5-6,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTLWMQAFZSILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90437-28-8 |

Source

|

| Record name | N-(2-aminoethyl)-4-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2483624.png)

![2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide](/img/no-structure.png)

![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)

![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)